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molecular formula C11H14O3 B8348086 2,5-Dimethoxyphenyl vinyl carbinol

2,5-Dimethoxyphenyl vinyl carbinol

Cat. No. B8348086
M. Wt: 194.23 g/mol
InChI Key: MVLIFSVTOLCWBP-UHFFFAOYSA-N
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Patent
US05321141

Procedure details

A solution of 2,5-dimethoxybenzaldehyde (12.0 g, 0.072 mole) in 50 ml of dry THF was added dropwise to 100 ml of 1M solution of vinyl magnesium bromide in THF while keeping the reaction mixture at room temperature with cooling. The mixture was stirred for 4 hours at room temperature and then quenched with saturated NH4Cl solution. The layers were separated and the aqueous portion was extracted with diethyl ether. The combined organic portion was washed with water, dried (MgSO4), and concentrated. The resulting oil, 13.4 g, was sufficiently pure for the next reaction; IR (neat) 3500 cm-1); NMR (CDCl3) δ6.7-7.0 (m, 3H); 6.0-6.2 (m, 1H); 5.1-5.3 (m, 3H); 3.75 (two singlets, 6H); 3.15 (br, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]=[O:6].[CH:13]([Mg]Br)=[CH2:14]>C1COCC1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:4]=1[CH:5]([CH:13]=[CH2:14])[OH:6]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic portion was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil, 13.4 g, was sufficiently pure for the next reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=C(C=C(C=C1)OC)C(O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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